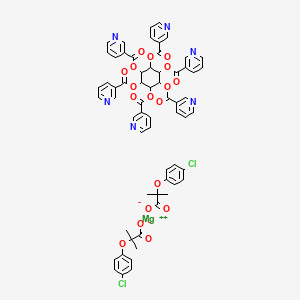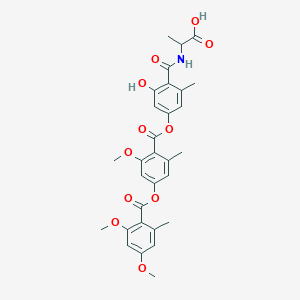
Efonidipine, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (S)-configuration. It is a blocker of L- and T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (R)-efonidipine.
Wissenschaftliche Forschungsanwendungen
Inhibition of JNK and NF-κB Pathways
Efonidipine, primarily known for its antihypertensive effect, has demonstrated potential in inhibiting the c-Jun N-terminal kinase 3 (JNK3) pathway. It also attenuates inflammation and cell migration induced by lipopolysaccharide in microglial cells. This effect is mediated through the inhibition of the JNK/NF-κB pathway, suggesting potential applications in neuroinflammation-related disorders (Nguyen et al., 2022).
Frequency-Dependent Blockade of T-type Ca2+ Channels
Efonidipine exhibits a frequency-dependent inhibition of T-type Ca2+ channels in cardiomyocytes, a mechanism that differs under various stimulation frequencies. This property may be relevant in conditions characterized by altered heart rhythms and could inform the drug's use in specific cardiovascular conditions (Masumiya et al., 2000).
Reduction of Proteinuria and Plasma Aldosterone
In patients with chronic glomerulonephritis, efonidipine has shown effectiveness in reducing proteinuria and plasma aldosterone levels. This indicates its potential role in renal protection beyond its primary use in hypertension (Ishimitsu et al., 2007).
Effect on Voltage-Dependent K+ Channels
Efonidipine decreases voltage-dependent K+ channel activity in rabbit coronary arterial smooth muscle cells. This action is independent of intracellular ATP or extracellular Ca2+ levels, suggesting an additional mechanism by which efonidipine could affect vascular tone and blood pressure regulation (Park et al., 2013).
Enantiomer-Specific Actions
The R(−) isomer of efonidipine has been identified as a selective blocker of T-type Ca2+ channels. This specificity could have implications for the development of more targeted therapies for conditions where modulation of these channels is beneficial (Furukawa et al., 2004).
Heart Rate and Blood Pressure Regulation
Efonidipine effectively controls heart rate and blood pressure in patients with mild-to-moderate hypertension, supporting its role in cardiovascular disease management (Oh et al., 2010).
Antiproteinuric Effect in Hypertension with Renal Impairment
In hypertensive patients with renal impairment, efonidipine demonstrates an antiproteinuric effect, which is particularly notable in patients with higher levels of proteinuria. This suggests its utility in managing hypertension in the context of renal disease (Hayashi et al., 2003).
Eigenschaften
CAS-Nummer |
128194-12-7 |
|---|---|
Produktname |
Efonidipine, (+)- |
Molekularformel |
C34H38N3O7P |
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
2-(N-benzylanilino)ethyl (4S)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m0/s1 |
InChI-Schlüssel |
NSVFSAJIGAJDMR-HKBQPEDESA-N |
Isomerische SMILES |
CC1=C([C@@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 |
Andere CAS-Nummern |
128194-12-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




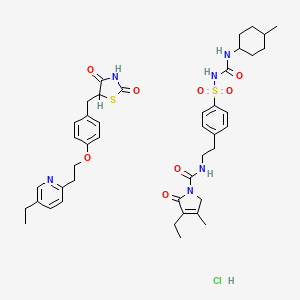
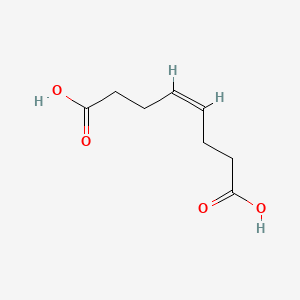


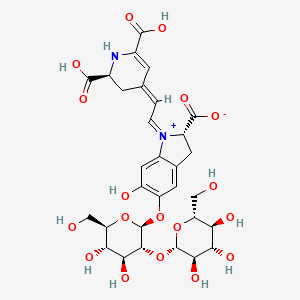
![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
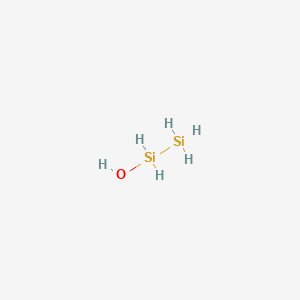
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)
![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)
